molecular formula C10H10O3 B023315 5-Hydroxy-6-methoxy-1-indanone CAS No. 127399-78-4

5-Hydroxy-6-methoxy-1-indanone

Cat. No.: B023315
CAS No.: 127399-78-4
M. Wt: 178.18 g/mol
InChI Key: ACECGHQDQWBTBM-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methoxy-1-indanone is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry. The structure of this compound consists of an indanone core with hydroxyl and methoxy substituents at the 5 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methoxy-1-indanone typically involves the functionalization of the indanone core. One common method includes the alkylation of 5-hydroxy-1-indanone with methoxy-substituted reagents. For instance, the reaction of 5-hydroxy-1-indanone with methoxy bromides under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-6-methoxy-1-indanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the indanone core can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Methoxy bromides or chlorides can be used under basic conditions for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indanones.

Scientific Research Applications

5-Hydroxy-6-methoxy-1-indanone has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Hydroxy-5-methoxy-1-indanone
  • 5-Methoxy-1-indanone
  • 6-Methoxy-1-indanone

Comparison: 5-Hydroxy-6-methoxy-1-indanone is unique due to the specific positioning of the hydroxyl and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

5-hydroxy-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10-5-7-6(4-9(10)12)2-3-8(7)11/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACECGHQDQWBTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(=O)C2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563757
Record name 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127399-78-4
Record name 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 5,6 dimethoxyindan-1-one (25.0 g, 0.13 mole), lithium chloride (20.0 g, 0.47 mole) and DMF (200.0 mL) was stirred at 160° C. for 60 hrs. Water (400.0 mL) was added and the mixture washed with ethyl acetate. The aqueous layer was acidified with 2N HCl and extracted with ethyl acetate (2×300.0 mL). The organic layer was washed with brine and the solvent removed in vacuo. The crude material was purified on a silica gel column using DCM/MeOH(97/3) as the eluent. The solvent was removed in vacuo to yield 5-hydroxy-6-methoxy-indan-1-one (Intermediate H) as a light yellow solid. MS m/z 179 (M+H)+: 179 m/z. The title compound (Intermediate H) is a known compound and may also be prepared by demethylation of 5,6 dimethyoxyindan-1-one using KCN/DMSO at 100° C. (J. M. Saa et al., J. Org. Chem. 1992, 57, 589).
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25 g
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20 g
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200 mL
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400 mL
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Synthesis routes and methods II

Procedure details

5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one 18b was prepared from 35b V according to the protocol described for the preparation of compound 18a in Example 33 (Scheme 11). Isolated as light brown powder in 67% overall yield (3.55 g). 1H NMR (300 MHz, CDCl3): δ 2.69 (2H, m); 3.03 (2H, m); 3.92 (3H, s); 4.28 (1H, broad s); 6.92 (1H, s); 7.17 (1H, s). 13C NMR (75 Hz, CDCl3): δ 24.65; 35.86; 55.05; 103.68; 111.00; 127.98; 147.67; 151.32; 153.72; 206.88.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution of 3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid in methanesulfonic acid (10 ml) was heated at 90° C. for 10 minutes under microwave irradiation. The mixture was poured into ice (300 g) and stirred for 1 hour. The precipitate was collected and dried to give 5-Hydroxy-6-methoxy-indan-1-one (2 g). LC-MS: m/e 179 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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